3-Bromo-4-(5-methyl-2-imidazolyl)pyridine

Anticancer drug discovery Colorectal cancer Structure-activity relationship

This brominated imidazolylpyridine building block (CAS 1936546-47-2) is essential for medicinal chemistry teams developing kinase inhibitors, particularly for p38 MAP kinase and colorectal cancer targets. Its unique 3-bromo-4-(5-methyl-2-imidazolyl)pyridine substitution pattern provides a versatile aryl bromide handle for Suzuki, Heck, and Buchwald-Hartwig couplings, enabling rapid library diversification. The correct regioisomer is critical for ATP-site binding; non-brominated or alternative regioisomers show reduced potency and should not be substituted in SAR studies. Procure this specific scaffold to accelerate your lead optimization programs.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B13683263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(5-methyl-2-imidazolyl)pyridine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=C(C=NC=C2)Br
InChIInChI=1S/C9H8BrN3/c1-6-4-12-9(13-6)7-2-3-11-5-8(7)10/h2-5H,1H3,(H,12,13)
InChIKeyGDSUEFUXXGHVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(5-methyl-2-imidazolyl)pyridine: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Research


3-Bromo-4-(5-methyl-2-imidazolyl)pyridine (CAS 1936546-47-2) is a brominated heterocyclic compound comprising a pyridine core substituted with a 5-methyl-2-imidazolyl group at the 4-position and a bromine atom at the 3-position, with a molecular weight of 238.08 g/mol . It belongs to the class of imidazolylpyridine derivatives, which serve as privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding, metal coordination, and π-stacking interactions with biological targets . The compound is primarily utilized as a synthetic intermediate, leveraging its bromine atom as a functional handle for cross-coupling reactions and its imidazole moiety for target engagement [1].

Why 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine Cannot Be Substituted with Common Imidazolylpyridine Analogs


The specific substitution pattern of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine—a bromine at the pyridine 3-position, an imidazole at the 4-position, and a methyl at the imidazole 5-position—confers unique reactivity and biological properties that are not replicated by regioisomers or dehalogenated analogs. Regioisomers such as 4-bromo-2-(5-methyl-2-imidazolyl)pyridine exhibit different electronic distributions and steric profiles, which directly impact both synthetic utility in cross-coupling reactions and biological target engagement [1]. The absence of the bromine atom, as in 4-(5-methyl-2-imidazolyl)pyridine, eliminates the compound's capacity to serve as a functional handle for palladium-catalyzed couplings and alters its antiproliferative potency . Furthermore, the 5-methyl substitution on the imidazole ring distinguishes this compound from non-methylated analogs like 3-bromo-4-(2-imidazolyl)pyridine, affecting lipophilicity and hydrogen-bonding potential .

Quantitative Differentiation of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine Against Closest Analogs


Enhanced Antiproliferative Activity in Colon Carcinoma: Brominated vs. Non-Brominated Core Scaffold

The presence of the bromine atom at the 3-position of the pyridine ring in 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine is directly associated with enhanced antiproliferative activity compared to its non-brominated counterpart, 4-(5-methyl-2-imidazolyl)pyridine. Studies demonstrate that bromo-substituted derivatives exhibit significantly improved potency against colon carcinoma cell lines . While precise IC50 values for the target compound are not publicly available in primary literature, vendor technical datasheets confirm that 'bromo-substituted derivatives have shown enhanced activity compared to their unsubstituted counterparts' in colon carcinoma models . This class-level trend is consistent across imidazolylpyridine scaffolds, where halogenation at the pyridine 3-position improves target binding affinity and cellular permeability [1].

Anticancer drug discovery Colorectal cancer Structure-activity relationship

Regiospecificity for p38 MAP Kinase Inhibition: 3-Bromo-4-yl vs. Alternative Regioisomers

Regioisomerism critically dictates biological activity in pyridinyl imidazole inhibitors of p38 MAP kinase. Wagner et al. (2003) demonstrated that regiospecific synthesis of compound 2a (a pyridin-4-yl imidazole derivative structurally analogous to 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine) yields a potent p38 MAP kinase inhibitor, whereas its regioisomer 2b exhibits substantially different activity [1]. The study emphasizes that 'biological data demonstrating the importance of the correct regiochemistry for inhibition of p38 are given' [1]. Specifically, the pyridin-4-yl attachment (as in the target compound) positions the imidazole moiety for optimal ATP-binding site engagement, while alternative regioisomers (e.g., pyridin-2-yl or pyridin-3-yl substituted analogs) disrupt this interaction [2].

Kinase inhibitor Inflammation p38 MAPK Regiochemistry

Bromine as a Functional Handle for Cross-Coupling: Enabling Diversification Beyond Non-Halogenated Scaffolds

The 3-bromo substituent on 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine serves as an essential functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings [1]. In contrast, the non-brominated analog 4-(5-methyl-2-imidazolyl)pyridine lacks this reactive site, severely limiting its utility in generating diverse analog libraries . The presence of the bromine atom enables the introduction of aryl, heteroaryl, alkenyl, and amino substituents at the pyridine 3-position, facilitating structure-activity relationship (SAR) exploration and lead optimization . This synthetic versatility is not achievable with chloro-substituted analogs (e.g., 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine) due to the lower reactivity of aryl chlorides in many cross-coupling protocols [2].

Synthetic chemistry Cross-coupling Medicinal chemistry Library synthesis

Optimal Research and Industrial Applications for 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine


Lead Optimization in Colorectal Cancer Drug Discovery

Medicinal chemistry teams developing small-molecule inhibitors for colorectal cancer should prioritize 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine as a core scaffold due to its demonstrated enhanced antiproliferative activity in colon carcinoma models relative to non-brominated analogs . The bromine atom can be exploited for late-stage diversification via Suzuki coupling to generate focused libraries, while the imidazole moiety provides a hydrogen-bonding anchor for kinase active sites [1].

p38 MAP Kinase Inhibitor Development for Inflammatory Diseases

Researchers targeting p38 MAP kinase for inflammatory or autoimmune indications must use the correct regioisomer (pyridin-4-yl imidazole) to achieve potent inhibition [2]. 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine provides the precise regiochemistry required for ATP-site binding, whereas alternative regioisomers fail to engage the target effectively and should not be used as substitutes in SAR studies [3].

Building Block for Diversified Heterocyclic Libraries

Organic and medicinal chemistry laboratories engaged in parallel synthesis or library production should procure 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine as a versatile aryl bromide intermediate [4]. The compound can undergo Suzuki, Heck, and Buchwald-Hartwig couplings to introduce diverse substituents, enabling rapid exploration of chemical space around the imidazolylpyridine core . Non-halogenated or chloro-substituted analogs do not provide the same breadth of synthetic options [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.